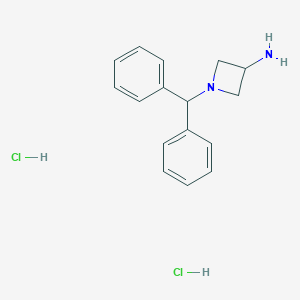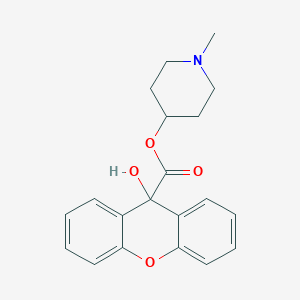
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester, also known as X-MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester works by binding to metal ions or ROS, resulting in a change in its fluorescence properties. This change in fluorescence can be detected and quantified, allowing for the detection of metal ions or ROS in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been shown to bind to neurotransmitters, resulting in a change in its fluorescence properties. This property has been utilized in the development of biosensors for the detection of neurotransmitters.
生化学的および生理学的効果
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been shown to be non-toxic and does not have any significant biochemical or physiological effects on living organisms. This property makes it an ideal probe for detecting metal ions, ROS, and neurotransmitters in biological samples.
実験室実験の利点と制限
One of the main advantages of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is also easy to synthesize and can be produced in large quantities. However, one of the limitations of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its limited solubility in water, which can make it difficult to use in certain biological applications.
将来の方向性
There are several future directions for the use of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester in scientific research. One potential application is in the development of biosensors for the detection of other molecules such as hormones and cytokines. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can also be modified to improve its solubility in water, making it more suitable for use in biological applications. Furthermore, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be used in combination with other probes to develop multi-functional biosensors for the detection of multiple analytes simultaneously.
Conclusion:
In conclusion, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is a versatile chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters make it an ideal probe for biological applications. With further research, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has the potential to be used in the development of biosensors for the detection of other molecules and in the development of multi-functional biosensors.
合成法
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be synthesized through a multi-step process that involves the reaction of xanthene-9-carboxylic acid with piperidine and methyl iodide. The resulting product is then purified using column chromatography to obtain a pure form of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester. This synthesis method has been widely used in research laboratories to produce Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester for various applications.
科学的研究の応用
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been used as a fluorescent sensor to detect the presence of reactive oxygen species (ROS) in cells. Moreover, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been used in the development of biosensors for the detection of neurotransmitters such as dopamine and serotonin.
特性
CAS番号 |
102585-03-5 |
|---|---|
製品名 |
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester |
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3 |
InChIキー |
XWNYLOBIJMEALR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
正規SMILES |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
その他のCAS番号 |
102585-03-5 |
同義語 |
tricyclopinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



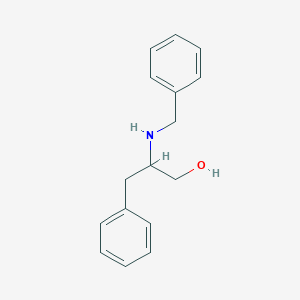
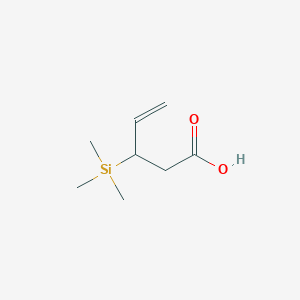
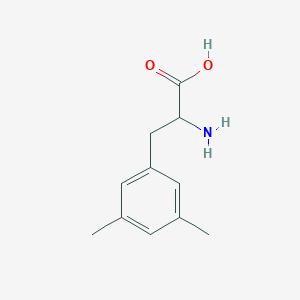
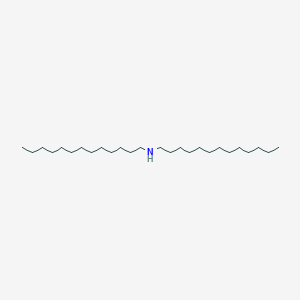
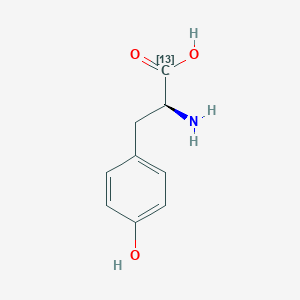
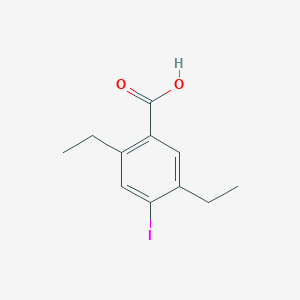
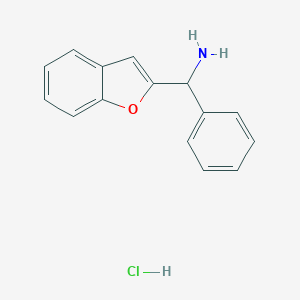
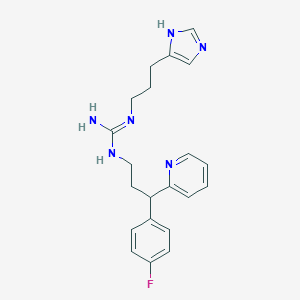
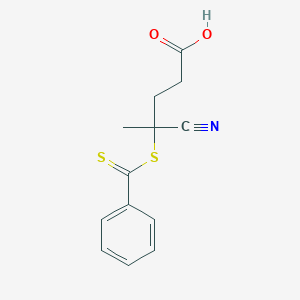
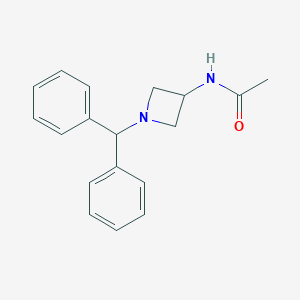
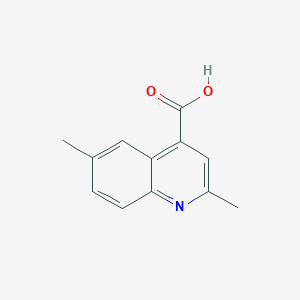
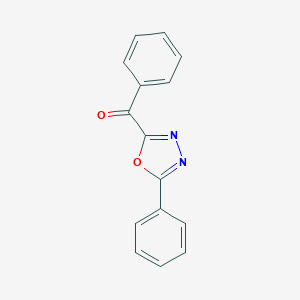
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
